gamma-D-Glutamylglycine

概要

説明

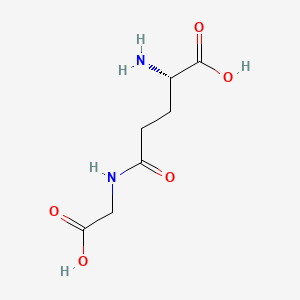

Gamma-D-Glutamylglycine: is a dipeptide composed of gamma-glutamyl and glycine residues. It is known for its role as an excitatory amino acid receptor antagonist, with a structure similar to gamma-aminobutyric acid (GABA)

準備方法

Synthetic Routes and Reaction Conditions: Gamma-D-Glutamylglycine can be synthesized using bacterial gamma-glutamyltranspeptidase. This method involves the transfer of the gamma-glutamyl moiety from donor substrates, such as glutathione or glutamine, to an acceptor substrate, which can be water (hydrolysis) or other amino acids/small peptides (transpeptidation) . The reaction does not require modifications of reactive groups of the substrate or energy sources like ATP, making it an efficient and straightforward method .

Industrial Production Methods: The industrial production of this compound typically involves the use of bacterial gamma-glutamyltranspeptidase, which is readily available from strains over-producing this enzyme . This method is advantageous due to its simplicity and the wide range of gamma-glutamyl compounds that can be synthesized.

化学反応の分析

Types of Reactions: Gamma-D-Glutamylglycine undergoes various chemical reactions, including hydrolysis and transpeptidation. It acts as an antagonist to excitatory amino acids in the hippocampus, suppressing depolarizations induced by L-aspartate, D-homocysteate, or L-glutamate .

Common Reagents and Conditions: The reactions involving this compound typically use gamma-glutamyltranspeptidase as a catalyst. The conditions for these reactions are relatively mild, not requiring high temperatures or pressures .

Major Products: The major products formed from the reactions of this compound include various gamma-glutamyl peptides and amino acids, depending on the acceptor substrates used in the reactions .

科学的研究の応用

Gamma-D-Glutamylglycine (γ-DGG) is an excitatory amino acid receptor antagonist that is valuable in neuroscience research. It is a dipeptide composed of D-gamma-glutamyl and glycine residues . γ-DGG functions as a low-affinity competitive antagonist at AMPA receptors, inhibiting ionotropic glutamate receptors.

Scientific Research Applications

- Neuroscience Research: γ-DGG is used as an excitatory amino acid receptor antagonist. It has a structure similar to gamma-aminobutyric acid (GABA).

- Synaptic Transmission Studies: γ-DGG is utilized to study synaptic transmission. MNI-caged-γ-DGG can be applied at concentrations up to 5 mM without affecting climbing fiber-Purkinje cell (CF-PC) transmission, which allows the release of up to 1.5 mM γ-DGG in 1 ms via wide-field flashlamp photolysis . Photoreleased γ-DGG at 0.55–1.7 mM can inhibit the CF first and second paired EPSCs by approximately 30% and 60%, respectively, similar to bath applied γ-DGG .

- Study of Anoxic Neuronal Death: γ-DGG has been shown to prevent anoxic neuronal death in cultured rat hippocampal neurons, providing evidence that the synaptic release of excitatory transmitter mediates the death of anoxic neurons .

- Long-Term Potentiation Research: γ-DGG is used to study long-term potentiation in the dentate gyrus . It rapidly reduces perforant path evoked potentials and prevents the effects of high-frequency trains on evoked potentials when applied during blockade .

- Glutamate Release Measurement: γ-DGG increases the steady-state release of [3H]glutamate into the perfusate, indicating it does not have presynaptic inhibitory activity at the perforant path-granule cell synapse .

- Monitoring GGT Expression in Glioblastoma: HP γ-glutamyl-[1-13C]glycine is used as a probe for monitoring γ-glutamyl-transferase (GGT) activity in orthotopic glioblastoma in vivo .

Biochemical Pathways

- Gamma-Glutamyl Cycle: γ-DGG is involved in the gamma-glutamyl cycle, a critical biochemical pathway that regulates the cellular levels of the antioxidant molecule glutathione.

Cellular Effects

- γ-DGG influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the phosphorylation of AMP-activated protein kinase (AMPK), promoting the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and inhibiting the nuclear translocation of deleted in breast cancer 1 (DBC1). These actions lead to the activation of sirtuin 1 (SIRT1) and the deacetylation of p53 in the nucleus, which are critical for cellular function and longevity.

Molecular Mechanism

- γ-DGG acts as an antagonist to excitatory amino acid receptors, inhibiting their activity and thereby modulating neurotransmission. This inhibition is crucial for preventing excitotoxicity, a condition that can lead to neuronal damage. γ-DGG also influences gene expression by modulating the activity of transcription factors and enzymes involved in cellular stress responses.

Studies of Glycine Metabolism

作用機序

Gamma-D-Glutamylglycine exerts its effects by acting as an antagonist to excitatory amino acids in the hippocampus. It suppresses depolarizations induced by L-aspartate, D-homocysteate, or L-glutamate, thereby modulating synaptic transmission . The molecular targets of this compound include excitatory amino acid receptors, and its action involves the inhibition of these receptors’ activity .

類似化合物との比較

- Gamma-aminobutyric acid (GABA)

- Gamma-D-Glutamyl-L-Tryptophan

- Gamma-Glutamylcysteine

Comparison: Gamma-D-Glutamylglycine is unique in its structure and function as an excitatory amino acid receptor antagonist. Unlike gamma-aminobutyric acid, which is an inhibitory neurotransmitter, this compound specifically antagonizes excitatory amino acids . Gamma-D-Glutamyl-L-Tryptophan, on the other hand, is an immunomodulatory dipeptide with broad-spectrum stimulatory activities . Gamma-Glutamylcysteine is a precursor in the biosynthesis of glutathione and plays a crucial role in cellular redox homeostasis .

生物活性

Gamma-D-glutamylglycine (γ-DGG) is a dipeptide that plays a significant role in various biological processes, particularly in the nervous system. This article delves into the biological activity of γ-DGG, exploring its mechanisms, effects on neurotransmission, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from polypeptides through enzymatic action, particularly by dipeptidyl peptidase. It is known to be absorbed more rapidly than free amino acids due to its unique uptake mechanism. Notably, γ-DGG acts as an antagonist to excitatory amino acid receptors, particularly in the context of glutamate signaling pathways, which are crucial for synaptic transmission and plasticity .

-

Receptor Antagonism :

- γ-DGG is recognized for its role as a competitive antagonist at AMPA and NMDA receptors, which are pivotal in mediating excitatory neurotransmission. It exhibits low affinity but rapidly dissociates from these receptors, allowing for transient modulation of synaptic activity .

- Studies have shown that γ-DGG can inhibit excitatory postsynaptic currents (EPSCs) in hippocampal neurons, demonstrating its effectiveness in modulating synaptic strength and neurotransmitter release dynamics .

- Photolytic Properties :

Neurotransmission Modulation

- Hippocampal Studies : Research indicates that γ-DGG significantly reduces the amplitude of EPSCs at climbing fiber-Purkinje cell synapses. In experiments where γ-DGG was applied at concentrations between 0.55 mM and 1.7 mM, a reduction of approximately 30% to 60% in paired EPSCs was observed . This suggests that γ-DGG can effectively modulate glutamate receptor activity during synaptic transmission.

Therapeutic Potential

- Antidepressant Actions : Beyond its antagonistic properties, γ-DGG has been implicated in exhibiting antidepressant-like effects in preclinical models. The modulation of glutamatergic signaling by γ-DGG may provide a novel approach to treating mood disorders by enhancing synaptic plasticity and resilience against stress .

- Neuroprotection : Given its role in modulating excitatory neurotransmission, there is potential for γ-DGG to be explored as a neuroprotective agent in conditions characterized by excitotoxicity, such as neurodegenerative diseases .

Comparative Analysis with Other Compounds

| Compound | Receptor Activity | Affinity Level | Biological Effects |

|---|---|---|---|

| This compound (γ-DGG) | AMPA/NMDA antagonist | Low | Modulates EPSCs; potential antidepressant effects |

| L-Glutamate | Agonist for AMPA/NMDA receptors | High | Primary excitatory neurotransmitter; promotes synaptic plasticity |

| Cis-2,3-Piperidine Dicarboxylate (PDA) | Antagonist | Moderate | Reduces excitatory signaling; used in various neuropharmacological studies |

特性

IUPAC Name |

(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6729-55-1 | |

| Record name | γ-D-Glutamylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6729-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gamma-D-glutamylglycine (gamma-DGG) exert its antagonistic effects on excitatory amino acid receptors?

A1: gamma-DGG acts as a competitive antagonist at kainate and quisqualate receptors. [, ] This means it binds to these receptors, preventing the binding of endogenous agonists like glutamate and kainate, thus inhibiting their excitatory effects on neurons. [, ]

Q2: What is the evidence suggesting gamma-DGG's selectivity for kainate and quisqualate receptors over NMDA receptors?

A2: Several studies have demonstrated that gamma-DGG preferentially antagonizes kainate and quisqualate-induced responses in neurons, while having minimal effects on NMDA receptor-mediated responses. [, , , , ] For instance, in rat hippocampal slices, gamma-DGG effectively blocked depolarizations induced by kainate and quisqualate but showed little to no effect on NMDA-induced depolarizations. [] Similarly, in studies on frog spinal motoneurons, gamma-DGG suppressed glutamate currents evoked at resting potentials, suggesting its action on non-NMDA receptors. []

Q3: Does gamma-DGG affect synaptic transmission? If so, how?

A3: Yes, gamma-DGG has been shown to depress synaptic transmission in various brain regions, including the hippocampus, dentate gyrus, and visual cortex. [, , , , ] This effect is attributed to its blockade of postsynaptic kainate and quisqualate receptors, which are involved in mediating excitatory synaptic responses. [, ] For example, gamma-DGG effectively inhibited perforant path-evoked potentials in the dentate gyrus, even at concentrations that did not completely block the evoked potentials. []

Q4: Are there instances where gamma-DGG's effects on synaptic transmission appear to be independent of its action on glutamate or aspartate receptors?

A4: Yes, some studies have reported that gamma-DGG can depress synaptic excitation in the absence of a direct effect on glutamate or aspartate-induced excitation. [] This suggests that gamma-DGG might interact with other, yet unidentified, neurotransmitter systems or receptor subtypes involved in synaptic transmission.

Q5: Can gamma-DGG cross the blood-brain barrier?

A5: While the provided research doesn't directly address this question, the fact that gamma-DGG effectively antagonizes excitatory transmission in in vivo studies suggests it can at least partially cross the blood-brain barrier to exert its effects within the central nervous system. [, , , ]

Q6: What structural features of gamma-DGG are crucial for its antagonistic activity?

A6: The presence of the gamma-glutamyl moiety appears essential for gamma-DGG's antagonistic activity at excitatory amino acid receptors. [] This is supported by the observation that other compounds possessing this moiety, such as kainic acid and gamma-D-glutamylaminomethyl sulfonate (GAMS), also exhibit antagonistic effects on these receptors. [, ] Further research is needed to delineate the specific structural features responsible for gamma-DGG's selectivity profile and potency compared to other antagonists.

Q7: How has gamma-DGG been used in research to study excitatory neurotransmission?

A7: gamma-DGG has proven to be a valuable pharmacological tool in dissecting the roles of kainate and quisqualate receptors in various physiological and pathological processes. [, , , , ] For example, researchers have used gamma-DGG to:

- Investigate the contribution of non-NMDA receptors to long-term potentiation (LTP): Studies using gamma-DGG have provided insights into the role of non-NMDA receptors in synaptic plasticity, a process crucial for learning and memory. []

- Explore the involvement of excitatory amino acid receptors in different brain regions: By applying gamma-DGG to specific brain areas, researchers have gained a better understanding of the distribution and function of kainate and quisqualate receptors in mediating diverse neuronal circuits and behaviors. [, , ]

- Study the potential neuroprotective effects of blocking excitatory transmission: Research using gamma-DGG has contributed to understanding the role of excessive excitatory amino acid release in neuronal damage following hypoxic or ischemic insults. []

Q8: What are some of the limitations of using gamma-DGG as a pharmacological tool?

A8: Despite its usefulness, gamma-DGG has some limitations:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。